molecular formula C7H13ClN2O4S B1440257 Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate CAS No. 105168-69-2

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Cat. No.: B1440257
CAS No.: 105168-69-2
M. Wt: 256.71 g/mol
InChI Key: SIIYDBGQBHYKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 4-(Chlorosulfonyl)piperazine-1-carboxylate

Chemical Identity and Structural Features

This compound is defined by the molecular formula C₇H₁₃ClN₂O₄S and a molecular weight of 256.71 g/mol . Its structure comprises a piperazine ring substituted at the 4-position with a chlorosulfonyl group (-SO₂Cl) and at the 1-position with an ethyl carboxylate ester (-COOEt). The SMILES notation (O=C(N1CCN(S(=O)(Cl)=O)CC1)OCC) and InChI key (SIIYDBGQBHYKOH-UHFFFAOYSA-N) provide precise topological descriptors.

Key Functional Groups and Reactivity:
  • Chlorosulfonyl group : A highly electrophilic site enabling nucleophilic substitution (e.g., with amines to form sulfonamides).
  • Ethyl carboxylate : Facilitates hydrolysis to carboxylic acids or serves as a protecting group during multistep syntheses.
  • Piperazine core : A six-membered diamine ring that enhances solubility and bioavailability in drug candidates.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 105168-69-2
Molecular Formula C₇H₁₃ClN₂O₄S
Boiling Point Not reported
Hazard Statements H314 (Causes severe skin burns)

Historical Context and Development

The compound’s synthesis traces back to advancements in sulfonylation techniques. Early methods involved chlorosulfonation of piperazine derivatives using chlorosulfonic acid, but these faced challenges in regioselectivity. Modern protocols employ Grignard reagent additions to sulfinylamine intermediates (e.g., t-BuONSO), enabling efficient construction of the chlorosulfonyl-piperazine backbone.

A pivotal application emerged in the 1980s with its use in synthesizing β-lactam antibiotics like piperacillin and cefoperazone. The chlorosulfonyl group’s reactivity allowed precise installation of sulfonamide pharmacophores, critical for antimicrobial activity.

Significance in Organic and Medicinal Chemistry

Role in Drug Discovery:
  • Antibiotic Synthesis : Serves as a precursor for cephalosporins and penicillins by introducing sulfonamide side chains.
  • HIV Protease Inhibitors : Piperazine sulfonamide cores derived from this compound exhibit high affinity for protease active sites, as demonstrated in inhibitors like compound 7 (IC₅₀ = 3.2 nM).
  • Heterocyclic Libraries : Facilitates diversification into pyridines, thiophenes, and isoxazoles via nucleophilic displacement.

Table 2: Synthetic Applications

Application Target Compound Key Reaction Source
Sulfonamide Formation Celecoxib analogs Amine substitution
Cross-Coupling Biaryl sulfonamides Suzuki-Miyaura coupling
Cyclization Piperazine-fused isoxazoles Intramolecular displacement
Mechanistic Insights:

The chlorosulfonyl group undergoes concerted N→S O-migration when reacted with organometallics, generating sulfonimidate intermediates that collapse to sulfonamides upon protonation. This pathway underpins its utility in one-pot syntheses of complex targets.

Properties

IUPAC Name

ethyl 4-chlorosulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYDBGQBHYKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105168-69-2
Record name ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of Piperazine-1-carboxylate Esters

A common precursor, ethyl piperazine-1-carboxylate, can be synthesized by esterification of piperazine with ethyl chloroformate or ethyl carbonate derivatives under mild conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge the generated hydrochloric acid.

Example Reaction Conditions:

Step Reagents/Conditions Outcome
Piperazine + Ethyl chloroformate CH2Cl2, NEt3, 0–25 °C, 2–4 hours Ethyl piperazine-1-carboxylate

This step yields the ethyl ester of piperazine-1-carboxylic acid, which is then isolated by extraction and purified by column chromatography or recrystallization.

Chlorosulfonation of Ethyl Piperazine-1-carboxylate

The critical step in preparing Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is the selective chlorosulfonation at the 4-position of the piperazine ring. This is typically achieved by treating the ethyl piperazine-1-carboxylate with chlorosulfonic acid under controlled temperature (0–30 °C) to avoid overreaction or decomposition.

Typical Procedure:

Parameter Details
Reagent Chlorosulfonic acid (ClSO3H)
Temperature 0 to 30 °C
Reaction Time 1 to 4 hours
Solvent Often neat or in inert solvent (e.g., CH2Cl2)
Work-up Quenching with ice, neutralization, extraction

The reaction introduces the chlorosulfonyl group (-SO2Cl) directly onto the piperazine ring, yielding the target compound.

Alternative Synthetic Routes and Optimization

Research literature indicates alternative approaches to improve yield and environmental impact:

  • Avoidance of Protection/Deprotection Steps: Some processes eliminate the need for amino group protection on the piperazine ring, simplifying the synthesis and increasing overall yield.
  • Use of Crude Starting Materials: Utilizing crude carboxylic acid derivatives instead of purified materials reduces cost and processing time.
  • Temperature Control: Maintaining chlorosulfonation temperatures between 5 and 30 °C prevents side reactions and degradation.
  • Ammonia Treatment: Post-chlorosulfonation, treatment with ammonia can convert chlorosulfonyl intermediates to sulfonamide derivatives if desired.

Detailed Research Findings and Data

A patent describing a similar chlorosulfonation process for related compounds provides valuable insights:

Step Description Conditions / Results
i) Esterification of 5-methylpyrazine-2-carboxylic acid with methanol under reflux 2–3 hours reflux with H2SO4 catalyst; methyl ester formed
ii) Reaction of methyl ester with amine at 100–200 °C Amide formation, methanol distilled off
iii) Chlorosulfonation with chlorosulfonic acid at 0–45 °C Formation of chlorosulfonyl intermediate
iv) Treatment with ammonia to convert chlorosulfonyl to aminosulfonyl group Ammonia solution, room temperature, filtration
Yield Overall yield reported around 56–66% depending on scale and purification Purity confirmed by melting point and spectral data

This process eliminates protection/deprotection steps and uses crude starting materials, making it cost-effective and environmentally friendlier.

Comparative Table of Preparation Parameters

Parameter Traditional Method Improved Method (Patent-based)
Protection/Deprotection Steps Required, increasing complexity Eliminated, simplifying synthesis
Starting Material Purity Pure carboxylic acids Crude acids acceptable
Chlorosulfonation Temperature Variable, sometimes higher leading to side reactions Controlled 5–30 °C to improve selectivity
Use of Toxic Reagents Ethyl chloroformate used Avoided, reducing environmental impact
Overall Yield ~27% 56–66%
Environmental Impact Higher due to multiple steps and toxic reagents Lower due to simplified steps and reagent choice

Notes on Analytical Characterization

The synthesized this compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. The piperazine moiety is known for improving pharmacokinetic properties, making it a valuable scaffold in drug design .

Case Studies:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this compound demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Neurological Disorders: The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety and depression .

Materials Science

In materials science, this compound is investigated for its role in developing new materials with specific properties such as conductivity and fluorescence. Its unique functional groups facilitate reactions that can lead to novel polymeric materials or coatings with enhanced performance characteristics .

Applications:

  • Polymer Synthesis: The compound can be utilized to create sulfonamide-based polymers that exhibit improved thermal stability and mechanical properties.
  • Fluorescent Materials: Modifications of the compound can lead to fluorescent derivatives useful in optoelectronic applications.

Mechanism of Action

The mechanism of action of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl 4-(Chlorosulfonyl)piperazine-1-carboxylate
  • Structural Difference : Replaces the ethyl ester with a tert-butyloxycarbonyl (Boc) group.
  • Reactivity : The Boc group offers superior stability under basic conditions but requires acidic deprotection (e.g., HCl or TFA) for removal, unlike the ethyl ester, which may undergo hydrolysis under stronger alkaline conditions .
  • Synthetic Utility : The Boc-protected analog simplifies multi-step syntheses by avoiding premature deprotection, whereas the ethyl ester is more suited for reactions requiring labile protecting groups .
Ethyl 4-((4-Chlorophenyl)sulfonyl)piperazine-1-carboxylate
  • Structural Difference : Substitutes the chlorosulfonyl group with a 4-chlorophenylsulfonyl moiety.
  • Properties :
    • Lipophilicity : Increased due to the aromatic phenyl ring (predicted logP ~2.5 vs. ~1.3 for the chlorosulfonyl analog).
    • Reactivity : The phenylsulfonyl group is less electrophilic, reducing reactivity toward nucleophiles compared to the chlorosulfonyl analog .
  • Applications : More stable for drug formulations but less versatile as a synthetic intermediate .
Ethyl 4-(3-Chloropropanoyl)piperazine-1-carboxylate
  • Structural Difference: Replaces -SO₂Cl with a 3-chloropropanoyl group (-COCH₂CH₂Cl).
  • Reactivity : The acyl chloride derivative undergoes hydrolysis more readily than the sulfonyl chloride, limiting its use in aqueous environments.
  • Stability : Less stable under basic conditions due to ester and acyl chloride lability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate 292.77 1.41* 465* 1.3
tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate 323.80 1.25* 480* 2.1
Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate 332.80 1.375 465.1 2.5
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate 248.71 1.18* 320* 0.9

*Predicted values based on structural analogs .

Stability and Handling

  • Moisture Sensitivity : The chlorosulfonyl group necessitates anhydrous storage, unlike phenylsulfonyl or acylated analogs .
  • Thermal Stability : Decomposes at ~200°C, similar to tert-butyl analogs but less stable than aryl sulfonates .

Biological Activity

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological properties, and potential applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorosulfonic acid, leading to the introduction of the chlorosulfonyl group. This reaction can be optimized to yield high purity and yield, which is critical for subsequent biological evaluations .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. For instance, studies have shown that piperazine derivatives exhibit significant cytotoxic effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The mechanism of action includes:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It effectively inhibits the growth of cancer cells by disrupting microtubule synthesis and cell cycle progression .

Table 1 summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM) Mechanism
HUH75.3Apoptosis induction
MCF76.2Microtubule disruption
HCT-1164.8Cell cycle inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies indicate that this compound shows effectiveness against a range of bacterial and fungal strains. The antimicrobial mechanism is believed to involve:

  • Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide group contributes to its ability to inhibit bacterial growth.
  • Disruption of Fungal Cell Membranes : The compound's structure allows it to integrate into fungal membranes, leading to cell lysis .

Table 2 presents the antimicrobial efficacy against selected strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans12

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in clinical applications. For example, a study conducted by Wilson et al. demonstrated that derivatives of this compound were effective in reducing tumor size in animal models, supporting its role as a lead compound for further development .

Moreover, the U.S. National Cancer Institute has recognized the compound's ability to suppress tumor growth in preclinical studies, emphasizing its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves reacting piperazine derivatives with chlorosulfonyl agents under basic conditions. For example, sulfonyl chloride reactions are conducted in aqueous Na₂CO₃ (pH 10.0) to maintain solubility and reactivity . Optimization includes monitoring reaction progress via TLC and adjusting pH to 6.0 for precipitation . Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or crystallization using Et₂O .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming structural motifs like the piperazine ring and chlorosulfonyl group . Elemental analysis validates purity , while TLC monitors reaction progress . Mass spectrometry (e.g., MALDI) and IR spectroscopy can further confirm molecular weight and functional groups .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact (H314/H315) . Work in a fume hood to prevent inhalation (P261/P271) and ensure proper ventilation. Storage should be in a dry, cool environment away from oxidizers . Spills require neutralization with inert absorbents and disposal per hazardous waste protocols .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl moiety acts as a leaving group, enabling nucleophilic attacks at the sulfur center. Reactivity can be modulated by solvent polarity (e.g., DCM or THF) and temperature. Computational studies (DFT) suggest that electron-withdrawing groups on the piperazine ring enhance electrophilicity, facilitating reactions with amines or thiols . Kinetic studies using HPLC or in situ FTIR can track substitution rates .

Q. What computational strategies are employed to study interactions between this compound and biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates electrostatic potentials to predict binding affinities . Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like kinases or proteases, validated by in vitro assays (e.g., enzyme inhibition studies) . QSAR models correlate structural features (e.g., sulfonyl electronegativity) with bioactivity .

Q. How can catalytic systems enhance the efficiency of synthesizing derivatives of this compound?

  • Methodological Answer : Nickel-catalyzed C–N cross-coupling (e.g., NiBr₂·3H₂O with pyrrolidine additives) enables regioselective functionalization of the piperazine ring . Photoredox catalysis (e.g., Ir-based catalysts) can activate inert C–H bonds for late-stage modifications . Reaction optimization includes screening solvents (DME or acetonitrile) and additives (e.g., DIEA) to suppress side reactions .

Q. What role does stereochemistry play in the compound’s biological activity, and how is it controlled during synthesis?

  • Methodological Answer : Chiral centers in derivatives (e.g., benzyl piperazine carboxylates) are controlled using enantioselective catalysts (e.g., iridium complexes) . Stereochemical analysis employs chiral HPLC or circular dichroism (CD). Enantiomer-specific bioactivity is tested via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

Contradictions and Limitations

  • Synthetic Yields : Reactions in aqueous media (e.g., Na₂CO₃) may yield lower purity compared to organic-phase methods, necessitating rigorous purification .
  • Catalytic Efficiency : Ni-based systems show higher efficiency than traditional thermal methods but require strict moisture control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Reactant of Route 2
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.